N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide
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Overview
Description
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide is an organic compound with a complex structure that includes multiple ether and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide typically involves multiple steps. One common method starts with the protection of 4,7,10-trioxa-1,13-tridecanediamine using di-tert-butyl dicarbonate in the presence of triethylamine and methanol . The protected intermediate is then reacted with isonicotinic acid and N-hydroxy succinimide in dichloromethane, followed by the addition of EDC.HCl and triethylamine . The final step involves deprotection using a dichloromethane:trifluoroacetic acid mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized amides and ethers, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Boc-4,7,10-trioxa-1,13-tridecanediamine: This compound shares a similar backbone structure and is used in similar synthetic applications.
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate: Another related compound with similar functional groups and applications.
Uniqueness
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide is unique due to its specific combination of ether and amide linkages, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H32N2O5 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-4-benzoylbenzamide |
InChI |
InChI=1S/C24H32N2O5/c25-12-4-14-29-16-18-31-19-17-30-15-5-13-26-24(28)22-10-8-21(9-11-22)23(27)20-6-2-1-3-7-20/h1-3,6-11H,4-5,12-19,25H2,(H,26,28) |
InChI Key |
KEYJFNBLWBESNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCCCOCCOCCOCCCN |
Origin of Product |
United States |
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